N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide
Overview
Description
N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a quinoxaline ring, which is a bicyclic compound containing nitrogen atoms at positions 1 and 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the quinoxaline moiety. One common method involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux conditions to form ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate. This intermediate is then treated with hydrazine hydrate in ethanol to yield 3-hydrazinyl-N-(5-methyl-3-isoxazolyl)-3-oxopropanamide. The final step involves the condensation of this hydrazide with quinoxaline-2-carboxylic acid in methanol to form this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxazoles and their derivatives.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The quinoxaline ring can intercalate into DNA, affecting gene expression and cell proliferation. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides: These compounds also contain an isoxazole ring and have shown antimicrobial activity.
2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA): This compound is an ionotropic glutamate receptor antagonist and has been studied for its pharmacological properties
Uniqueness
N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide is unique due to its combination of the isoxazole and quinoxaline rings, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Properties
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(16-8-9-4-7-19-17-9)10-2-1-3-11-12(10)15-6-5-14-11/h1-7H,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEFJOKWGZLZBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(=O)NCC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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